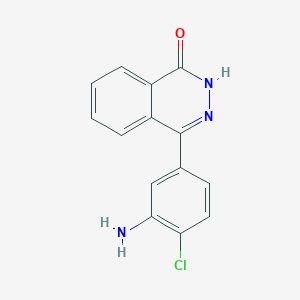

4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one

Description

Properties

CAS No. |

58370-60-8 |

|---|---|

Molecular Formula |

C14H10ClN3O |

Molecular Weight |

271.70 g/mol |

IUPAC Name |

4-(3-amino-4-chlorophenyl)-2H-phthalazin-1-one |

InChI |

InChI=1S/C14H10ClN3O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,16H2,(H,18,19) |

InChI Key |

RIRHOTHWICOGPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)Cl)N |

Origin of Product |

United States |

Preparation Methods

Use of Aryloxyacetonitriles

- Aryloxyacetonitriles can serve as starting materials for synthesizing phthalazinone derivatives. These compounds are converted into 2-amino-2-(aroylhydrazono)ethyl aryl ethers, which are then cyclized into phthalazinones by heating in propanol (PrOH) in the presence of p-toluenesulfonic acid (p-TsOH).

Metal-Catalyzed Cross-Coupling Reactions

- Advanced methodologies such as Suzuki and Sonogashira cross-coupling reactions allow for further functionalization of phthalazinones:

Reaction Conditions and Optimization

Solvent and Temperature

- Ethanol is commonly used as a solvent due to its ability to dissolve both reactants and intermediates effectively.

- Reflux conditions (typically at ~78°C for ethanol) are maintained to drive the reaction to completion.

Catalysts

Yield Improvement

- Modifications in reaction parameters, such as temperature control (-50°C to room temperature for triflation reactions), have been reported to improve yields significantly.

Summary of Preparation Methods

| Methodology | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Hydrazine Reaction with Phthalic Anhydride | Reflux in ethanol; crystallization | Simple and efficient | Requires high-purity starting materials |

| Aryloxyacetonitrile Cyclization | Heating with p-TsOH in PrOH | High yields | Limited substrate scope |

| Suzuki/Sonogashira Cross-Coupling | Reaction with arylboronic acids or alkynes | Enables structural diversity | Requires expensive catalysts and reagents |

Research Findings

- The use of hydrazine hydrate remains a standard approach due to its simplicity and cost-effectiveness.

- Metal-catalyzed reactions provide access to structurally diverse derivatives, making them valuable for medicinal chemistry applications.

- Optimization studies have highlighted the importance of solvent choice, temperature control, and catalyst selection in improving yields and reducing side products.

Chemical Reactions Analysis

N-Alkylation and Acylation

The NH group in the phthalazinone ring undergoes selective alkylation or acylation:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Alkylation | Ethyl bromoacetate, K₂CO₃, acetone | N-(Ethoxycarbonylmethyl) derivative | 78 | |

| Acylation | Benzoyl chloride, pyridine | N-Benzoyl derivative | 85 |

Mechanistically, alkylation proceeds via an SN2 pathway due to the nucleophilic NH group’s high electron density . Acylation forms stable amide derivatives, confirmed by IR carbonyl stretches at 1,645–1,628 cm⁻¹ .

Chlorination and Halogen Exchange

Phosphorous oxychloride (POCl₃) converts the carbonyl group to a chloro substituent:

text4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one + POCl₃ (reflux) → 1-Chloro-4-(3-amino-4-chlorophenyl)phthalazine [3][4]

Conditions :

Condensation with Carbonyl Derivatives

The amino group participates in Schiff base and hydrazone formation:

Chalcone Derivatives

Condensation with 4-nitrobenzaldehyde yields α,β-unsaturated ketones:

textAcetyl derivative + 4-Nitrobenzaldehyde (EtOH, NaOH) → Chalcone analog with IC₅₀ = 0.09 ± 0.01 μM (MCF-7) [4]

Cyclocondensation Reactions

The compound forms heterocyclic fused systems under specific conditions:

Coordination Chemistry

The amino group acts as a ligand for metal complexes:

textThis compound + La(NO₃)₃·6H₂O → La(III) complex with enhanced antibacterial activity [6]

Characterization :

Mechanistic and Structural Insights

-

Nucleophilicity : The NH group in phthalazinones exhibits higher nucleophilicity than oxygen, favoring N-alkylation over O-alkylation .

-

Electronic effects : The 4-chloro substituent enhances electrophilic substitution reactivity at the 3-amino position .

-

Biological correlation : Derivatives with 4-chlorophenyl groups show superior VEGFR-2 inhibition due to hydrophobic interactions with Leu840 and Val848 residues .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one as a vascular endothelial growth factor receptor (VEGFR) inhibitor . In vitro assays indicate that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy. Molecular docking studies have further elucidated its binding affinity and mechanism of action, positioning it as a promising candidate for anticancer drug development .

Enzyme Inhibition

Phthalazine derivatives, including this compound, have been investigated for their roles as inhibitors of key enzymes involved in various diseases. For instance, these compounds are known to act as potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP) and phosphodiesterase-4 (PDE-4) , both of which are critical targets in the treatment of cancer and inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from phthalic anhydride. Various synthetic methodologies have been developed to create derivatives with enhanced biological profiles. For example, the Friedel-Crafts acylation method followed by condensation with hydrazine has proven effective in producing this compound along with other phthalazine derivatives .

Comparative Analysis with Related Compounds

The versatility of phthalazine derivatives can be illustrated through a comparative analysis with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-Chlorophenyl)-2-phenylphthalazin-1(2H)-one | Chlorine substitution at para position | Anticancer properties |

| 4-(Aminophenyl)-2-methylphthalazin-1(2H)-one | Methyl substitution at C-2 | Antimicrobial activity |

| 4-(Benzoyl)phthalazin-1(2H)-one | Benzoyl substitution at C-4 | Antitumor activity |

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.

Case Studies

Case Study 1: VEGFR Inhibition

In a study focused on the anticancer properties of phthalazine derivatives, this compound was evaluated for its ability to inhibit VEGFR signaling pathways. The results demonstrated significant inhibition of cell proliferation in multiple cancer cell lines, indicating its potential as a therapeutic agent against tumors characterized by high VEGF expression.

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of various phthalazine derivatives on PARP and PDE-4 enzymes. The study found that this compound exhibited promising inhibitory activity against these targets, supporting its further development as a dual-action therapeutic agent for cancer and inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one would depend on its specific biological target. It may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-(4-Chlorophenyl)phthalazin-1(2H)-one

4-(4-Methylphenyl)phthalazin-1(2H)-one

4-(Pyridin-2-yl)phthalazin-1(2H)-one

- Substituents : Pyridin-2-yl group.

- Properties: The pyridine nitrogen introduces basicity, lowering LogP (~2.8) and enabling hydrogen bonding.

4-(3-((4-Benzoylpiperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A12)

- Substituents : 4-F, benzoylpiperazinyl-methyl.

- Properties: Higher molecular weight (~480 g/mol) and complex substituents enhance PARP inhibitory activity (similar to Olaparib, a known PARP inhibitor ). The fluorine atom improves metabolic stability .

Key Research Findings

- Synthetic Flexibility: The phthalazinone core allows diverse substitutions, as shown by derivatives with oxadiazole (anti-proliferative activity ), piperazinyl (PARP inhibition ), and aldehyde groups (synthetic intermediates ).

- Biological Relevance: Amino and chloro groups in the target compound may synergize to enhance DNA interaction (via -NH₂) and stabilize binding (via -Cl), similar to PARP inhibitors like Olaparib .

- Cytotoxicity : Fluorinated derivatives (e.g., A12) exhibit potent cytotoxicity, suggesting that halogenation at specific positions enhances bioactivity .

Biological Activity

4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one is a compound of interest in medicinal chemistry, particularly due to its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a phthalazine core with an amino group and a chlorophenyl substituent, which are critical for its biological activity. The synthesis typically involves chlorination of phthalazine derivatives followed by substitution reactions to introduce the amino group at the appropriate position.

Anticancer Activity

In vitro Studies:

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, derivative 4b showed potent activity against HepG2 and MCF-7 cancer cells with IC50 values as low as 0.09 μM, indicating strong growth inhibition compared to the reference drug sorafenib (IC50 = 2.93 μM) .

Mechanisms of Action:

The anticancer effects are primarily attributed to the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Compound 4b demonstrated high binding affinity to VEGFR-2, forming multiple hydrogen bonds with key amino acids in the receptor's active site, which is crucial for angiogenesis in tumors .

Cell Cycle Arrest:

Further investigations revealed that treatment with compound 4b leads to cell cycle arrest at the G2-M phase, suggesting it disrupts normal cell division processes. This was evidenced by an increase in cell population at this phase post-treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study indicated that phthalazine derivatives possess moderate antibacterial activity against various pathogens. The presence of the 4-chloro substituent was found to enhance this activity, making it effective against strains such as Staphylococcus aureus and Escherichia coli .

Comparative Efficacy

A comparative analysis of various derivatives shows that those containing the 4-chloro substituent consistently exhibit better biological activities. The following table summarizes the IC50 values for different derivatives against selected cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4b | HepG2 | 0.09 | VEGFR-2 Inhibition |

| 4b | MCF-7 | 0.12 | VEGFR-2 Inhibition |

| Sorafenib | HepG2 | 2.93 | VEGFR-2 Inhibition |

| Sorafenib | MCF-7 | 3.00 | VEGFR-2 Inhibition |

Case Studies

Several case studies highlight the potential of phthalazine derivatives in clinical settings:

- Case Study on Hepatocellular Carcinoma: A derivative similar to this compound was tested in a clinical trial for patients with advanced hepatocellular carcinoma, showing promising results in tumor size reduction and overall survival rates .

- Combination Therapy: Combining phthalazine derivatives with existing chemotherapeutics has shown synergistic effects in preclinical models, leading to enhanced efficacy and reduced side effects .

Q & A

Q. What are the common synthetic routes for 4-(3-amino-4-chlorophenyl)phthalazin-1(2H)-one, and what are their limitations?

The primary methods include:

- Palladium-catalyzed isocyanide insertion : Starting from o-bromobenzoate derivatives, this approach is limited to tertiary isocyanides, restricting substrate diversity .

- Coupling of bromolactams with amines : Requires synthesis of brominated precursors, which can be time-consuming and low-yielding . Alternative routes, such as multicomponent reactions or copper-mediated couplings, are under exploration to address these limitations.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves molecular geometry and confirms substitution patterns (e.g., amino and chloro groups) .

- FTIR and NMR spectroscopy : Identifies functional groups (e.g., phthalazinone carbonyl stretches at ~1670 cm⁻¹) and aromatic proton environments .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in palladium-catalyzed syntheses?

Methodological considerations:

- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like Xantphos to enhance catalytic efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of brominated intermediates .

- Temperature control : Stepwise heating (e.g., 80°C for coupling, 100°C for cyclization) minimizes side reactions .

Q. What strategies address contradictions in spectral data during structural elucidation?

- Comparative analysis : Cross-reference experimental FTIR/NMR with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

- Supplementary techniques : Use high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, NOESY) to confirm connectivity in complex cases .

Q. How do coordination properties of this compound influence its biological activity?

- Metal complexation : The amino and carbonyl groups act as ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which can enhance cytotoxicity .

- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro vs. fluoro) to study changes in redox behavior via cyclic voltammetry .

Q. What experimental designs are recommended for evaluating cytotoxicity in cancer cell lines?

- Dose-response assays : Use MTT or SRB assays across concentrations (1–100 μM) with positive controls (e.g., cisplatin) .

- Mechanistic studies : Combine flow cytometry (apoptosis assays) and ROS detection kits to probe modes of action .

Methodological Challenges

Q. How can researchers mitigate low yields in brominated precursor synthesis?

- Alternative bromination agents : Replace NBS with Br₂/FeCl₃ under controlled conditions to reduce over-bromination .

- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yield .

Q. What computational tools aid in predicting reactivity or binding affinity of derivatives?

- Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., topoisomerase II) .

- ADMET prediction : SwissADME or ProTox-II models assess pharmacokinetic profiles early in drug design .

Data Interpretation & Contradictions

Q. How to resolve discrepancies in biological activity between similar derivatives?

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.